1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride
Overview
Description
“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperazine ring attached to a phenyl group, which is further attached to a tetramethyl dioxaborolane group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC ., a molecular weight of 127.98 , and a density of 0.882 g/mL at 25 °C . It is insoluble in water .
Scientific Research Applications
Synthesis and Molecular Interactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride has been utilized in the synthesis of various compounds, showing diverse biological activities. Spencer et al. (2002) synthesized derivatives of this compound and evaluated their inhibitory activity against serine proteases like thrombin. They observed weak N–B coordination and no S–B coordination in these compounds (Spencer et al., 2002).
Pharmacological Evaluation
Various derivatives of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride have been synthesized and evaluated for their pharmacological activities. Kumar et al. (2017) investigated novel derivatives of this compound for antidepressant and antianxiety activities, finding some derivatives like 3a and 3k to show significant effects (Kumar et al., 2017).
Anticancer Potential
The compound has also been explored for its potential in cancer treatment. Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities against breast cancer cells, identifying promising antiproliferative agents (Yurttaş et al., 2014).
Anti-Bone Cancer Activity
Lv et al. (2019) investigated heterocyclic compounds derived from 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride for their anti-bone cancer activity. They conducted molecular docking studies to evaluate potential antiviral activity, highlighting the compound's multifaceted applications (Lv et al., 2019).
Antimicrobial and Antifungal Activities
Research has also been conducted on the antimicrobial and antifungal activities of derivatives of this compound. For instance, Rajkumar et al. (2014) synthesized derivatives and screened them for antimicrobial activities, finding several compounds exhibiting significant antibacterial and antifungal activities (Rajkumar et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2.ClH/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)19-11-9-18-10-12-19;/h5-8,18H,9-12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSKWJMDHYDGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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